molecular formula C8H5ClN2O2 B3231229 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1315359-72-8

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B3231229
CAS No.: 1315359-72-8
M. Wt: 196.59
InChI Key: XWWGZHDRRZQJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is an organic compound with the molecular formula C7H5ClN2O2 It is a member of the imidazopyridine family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazopyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, as a fluorescent probe, it can bind to specific sites within cells and emit fluorescence in response to changes in pH .

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group

Properties

IUPAC Name

6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWGZHDRRZQJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 3
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 6
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.